2-Ciclobutil-1,3-benzotiazol

Descripción general

Descripción

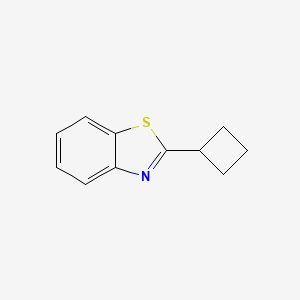

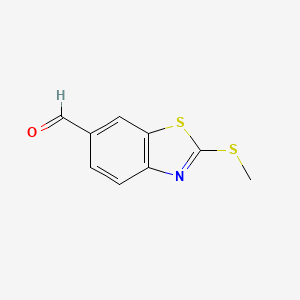

2-Cyclobutyl-1,3-benzothiazole is a research chemical compound with the molecular formula C11H11NS . It has a molecular weight of 189.28 .

Molecular Structure Analysis

Benzothiazole derivatives have been studied using density functional theory calculations. The optimized geometry, geometrical parameters, and vibrational spectra were analyzed . The charge distribution diagrams, such as FMO (HOMO-LUMO), energies of HOMO-LUMO, polarizability, hyperpolarizability, MESP, and density of states, were calculated .Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyclobutyl-1,3-benzothiazole are not detailed in the available literature, benzothiazole derivatives have been involved in various reactions. For instance, a new route to synthesize benzothiazoles via cyclization of 2-aminothiophenols with CO2 has been reported .Physical And Chemical Properties Analysis

2-Cyclobutyl-1,3-benzothiazole has a molecular weight of 189.28 and a molecular formula of C11H11NS . More specific physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Medicina: Investigación Antiviral

2-Ciclobutil-1,3-benzotiazol: se ha explorado por su potencial en la terapia antiviral. Los benzotiazoles son conocidos por desempeñar un papel fundamental en el diseño y desarrollo de fármacos antivirales, con varios agentes clínicamente útiles derivados de este andamiaje . Las características estructurales del compuesto pueden optimizarse para mejorar su interacción con los componentes virales, lo que podría conducir a tratamientos novedosos para infecciones virales.

Agricultura: Desarrollo de Pesticidas

En la investigación agrícola, los derivados del benzotiazol, incluido This compound, muestran promesa como componentes de los pesticidas. Exhiben un amplio espectro de actividades biológicas, como propiedades antibacterianas, antivirales y herbicidas, lo que los hace valiosos en el descubrimiento de nuevos agroquímicos .

Ciencia de Materiales: Materiales Electrónicos

Los derivados del benzotiazol son significativos en el desarrollo de materiales electrónicos. Sirven como unidades aceptoras en compuestos fotoluminiscentes y se utilizan en diodos orgánicos emisores de luz (OLED), células solares orgánicas y transistores de efecto de campo orgánicos . La capacidad de extracción de electrones de This compound podría aprovecharse para mejorar las propiedades electrónicas de estos materiales.

Ciencia Ambiental: Trazabilidad de la Contaminación

Los benzotiazoles, incluido This compound, se utilizan como marcadores para rastrear la contaminación en varios entornos. Su presencia en la escorrentía de aguas pluviales y el polvo de las carreteras puede indicar contaminación por el desgaste de los neumáticos y otras fuentes . Comprender su distribución ambiental ayuda a gestionar la contaminación y sus efectos en los ecosistemas.

Química Analítica: Sondas Fluorescentes

En la química analítica, los derivados del benzotiazol se utilizan como sondas fluorescentes para la detección de analitos . Las propiedades fluorescentes de This compound pueden adaptarse para detectar iones o moléculas específicos, proporcionando un método sensible para analizar composiciones químicas en varias muestras.

Farmacología: Diseño de Fármacos

El núcleo del benzotiazol es integral para la investigación farmacológica, donde se incorpora a moléculas con potencial terapéutico . This compound podría ser un andamiaje clave en el diseño de nuevos fármacos con perfiles de eficacia y seguridad mejorados.

Química Industrial: Acoplamiento de Suzuki–Miyaura

This compound: puede encontrar aplicación en la química industrial como un reactivo de boro para el acoplamiento de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono ampliamente utilizada . Su estabilidad y reactividad podrían convertirlo en un componente valioso en la síntesis de compuestos orgánicos complejos.

Cromatografía y Espectrometría de Masas

En el ámbito de la cromatografía y la espectrometría de masas, This compound podría utilizarse para mejorar la eficiencia y la eficacia de los procesos analíticos. Podría desempeñar un papel en la manipulación de muestras o como un estándar para calibrar instrumentos .

Safety and Hazards

While specific safety and hazard information for 2-Cyclobutyl-1,3-benzothiazole is not available, benzothiazole has been noted to have potential health effects. Inhaling sufficient quantities may cause methemoglobinemia, a temporary condition that reduces the ability of blood to carry oxygen. Skin contact may cause an allergic skin reaction in susceptible individuals. Eye contact may be irritating .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities . They have been reported to have anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , and anti-convulsant properties.

Mode of Action

Benzothiazole derivatives have been found to inhibit the bcl-2 family of enzymes, which play a key role in apoptosis . When there is a disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, apoptosis is dysregulated in the affected cells .

Biochemical Pathways

Benzothiazole derivatives have been found to affect the mitochondrial apoptotic pathway, also known as the BCL-2-regulated pathway . The BCL-2 family proteins are the key regulators of this pathway .

Result of Action

Benzothiazole derivatives have been found to have a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc , suggesting that the synthesis process may be influenced by various environmental factors.

Análisis Bioquímico

Biochemical Properties

2-Cyclobutyl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including 2-Cyclobutyl-1,3-benzothiazole, have been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase . These interactions are typically characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity. Additionally, 2-Cyclobutyl-1,3-benzothiazole may interact with proteins involved in cell signaling pathways, influencing various cellular processes.

Cellular Effects

2-Cyclobutyl-1,3-benzothiazole has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to affect the expression of genes involved in apoptosis and cell proliferation . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 2-Cyclobutyl-1,3-benzothiazole involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, benzothiazole derivatives have been shown to inhibit the activity of Bcl-2 proteins, which are involved in regulating apoptosis . Additionally, 2-Cyclobutyl-1,3-benzothiazole may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclobutyl-1,3-benzothiazole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that benzothiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 2-Cyclobutyl-1,3-benzothiazole in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 2-Cyclobutyl-1,3-benzothiazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticonvulsant or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances . Understanding the dosage-dependent effects of 2-Cyclobutyl-1,3-benzothiazole is essential for determining its therapeutic window and potential side effects.

Metabolic Pathways

2-Cyclobutyl-1,3-benzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, phase I metabolic reactions, such as oxidation and reduction, may modify the compound to introduce hydrophilic groups, making it more soluble and easier to excrete . Phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, further enhance its excretion from the body.

Transport and Distribution

The transport and distribution of 2-Cyclobutyl-1,3-benzothiazole within cells and tissues involve specific transporters and binding proteins. This compound may be transported across cell membranes by active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Cyclobutyl-1,3-benzothiazole within tissues can affect its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-Cyclobutyl-1,3-benzothiazole is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of 2-Cyclobutyl-1,3-benzothiazole can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-cyclobutyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVSGZYYDRMSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)